molecular formula C6H12O2 B2726410 (R)-1-((R)-Tetrahydrofuran-2-yl)ethan-1-ol CAS No. 1821816-88-9

(R)-1-((R)-Tetrahydrofuran-2-yl)ethan-1-ol

Cat. No.: B2726410
CAS No.: 1821816-88-9
M. Wt: 116.16
InChI Key: FGNVEEOZAACRKW-PHDIDXHHSA-N
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Description

®-1-(®-Tetrahydrofuran-2-yl)ethan-1-ol is a chiral compound that features a tetrahydrofuran ring attached to an ethan-1-ol moiety

Scientific Research Applications

®-1-(®-Tetrahydrofuran-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical agents, particularly those requiring chiral purity.

    Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. If it’s intended for use as a pharmaceutical, for example, the mechanism of action would involve interaction with a biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Material safety data sheets (MSDS) would provide information on handling, storage, and disposal .

Future Directions

Future research could involve exploring new synthesis methods, studying the compound’s reactivity, or investigating potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(®-Tetrahydrofuran-2-yl)ethan-1-ol typically involves the enantioselective reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 2-tetrahydrofuranone using chiral catalysts or reagents. For example, the use of chiral borane complexes or oxazaborolidine catalysts can yield the desired enantiomer with high selectivity.

Industrial Production Methods

On an industrial scale, the production of ®-1-(®-Tetrahydrofuran-2-yl)ethan-1-ol may involve the use of biocatalysts such as enzymes to achieve enantioselective reduction. Enzymatic reduction offers advantages in terms of selectivity, mild reaction conditions, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

®-1-(®-Tetrahydrofuran-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-tetrahydrofuranone or 2-tetrahydrofuranal.

    Reduction: Formation of tetrahydrofuran.

    Substitution: Formation of various substituted tetrahydrofuran derivatives.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(®-Tetrahydrofuran-2-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.

    Tetrahydrofuran: A simpler analog without the ethan-1-ol moiety, commonly used as a solvent.

    2-Tetrahydrofuranone: An oxidized form of the compound, used in various synthetic applications.

Uniqueness

®-1-(®-Tetrahydrofuran-2-yl)ethan-1-ol is unique due to its chiral nature and the presence of both a tetrahydrofuran ring and an ethan-1-ol moiety. This combination of features makes it valuable in asymmetric synthesis and applications requiring chiral purity.

Properties

IUPAC Name

(1R)-1-[(2R)-oxolan-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(7)6-3-2-4-8-6/h5-7H,2-4H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNVEEOZAACRKW-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1CCCO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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